Cas no 77691-33-9 (5-Bromo-2-hydroxy-3-methylbenzyl alcohol)
5-Bromo-2-hydroxy-3-methylbenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-hydroxy-3-methylbenzyl alcohol
- 5-Brom-2-hydroxy-3-methylbenzylalkohol
- 4-bromo-2-(hydroxymethyl)-6-methylphenol
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- Inchi: 1S/C8H9BrO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,10-11H,4H2,1H3
- InChI Key: JYYZDOXKWKNIRO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C(=C(CO)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- XLogP3: 2.3
- Topological Polar Surface Area: 40.5
5-Bromo-2-hydroxy-3-methylbenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AJ10982-250mg |
4-bromo-2-(hydroxymethyl)-6-methylphenol |
77691-33-9 | N/A | 250mg |
$187.00 | 2024-04-19 | |
| A2B Chem LLC | AJ10982-500mg |
4-bromo-2-(hydroxymethyl)-6-methylphenol |
77691-33-9 | N/A | 500mg |
$239.00 | 2024-04-19 | |
| A2B Chem LLC | AJ10982-1g |
4-bromo-2-(hydroxymethyl)-6-methylphenol |
77691-33-9 | N/A | 1g |
$308.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264527-1g |
5-Bromo-2-hydroxy-3-methylbenzyl alcohol |
77691-33-9 | 95% | 1g |
¥3048.00 | 2024-07-28 | |
| Aaron | AR00JJRM-250mg |
4-bromo-2-(hydroxymethyl)-6-methylphenol |
77691-33-9 | 95% | 250mg |
$500.00 | 2025-02-13 | |
| Aaron | AR00JJRM-1g |
4-bromo-2-(hydroxymethyl)-6-methylphenol |
77691-33-9 | 95% | 1g |
$800.00 | 2025-02-13 |
5-Bromo-2-hydroxy-3-methylbenzyl alcohol Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 5-Bromo-2-hydroxy-3-methylbenzyl alcohol
Professional Introduction to 5-Bromo-2-hydroxy-3-methylbenzyl alcohol (CAS No. 77691-33-9)
5-Bromo-2-hydroxy-3-methylbenzyl alcohol, with the chemical formula C₈H₉BrO₂, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 77691-33-9, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a bromine substituent and hydroxyl group, make it a valuable building block for medicinal chemists and researchers exploring novel therapeutic agents.
The< strong>5-Bromo-2-hydroxy-3-methylbenzyl alcohol molecule exhibits a benzene ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position. This specific arrangement of functional groups imparts distinct chemical properties that facilitate its use in synthetic chemistry. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, influencing the compound's solubility and reactivity in biological systems.
In recent years, 5-Bromo-2-hydroxy-3-methylbenzyl alcohol has been extensively studied for its potential applications in drug development. One of the most notable areas of research involves its use as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating compounds that interact with kinases and other enzymes implicated in cancer progression. The< strong>bromine substituent on the benzene ring provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups to enhance binding affinity and selectivity.
Moreover, the< strong>hydroxyl group in< strong>5-Bromo-2-hydroxy-3-methylbenzyl alcohol plays a critical role in modulating pharmacokinetic properties. Hydroxyl groups are known to improve water solubility, which is essential for oral bioavailability and tissue distribution. Researchers have leveraged this property to design prodrugs or derivatives that exhibit improved pharmacological profiles. For example, modifications of this scaffold have led to compounds with enhanced efficacy against infectious diseases and inflammatory conditions.
The pharmaceutical industry has also explored< strong>5-Bromo-2-hydroxy-3-methylbenzyl alcohol as a key intermediate in the synthesis of antiviral and antibacterial agents. Its structural motif is found in several FDA-approved drugs, where similar benzyl alcohols have been shown to disrupt viral replication or inhibit bacterial growth. The< strong>methyl group at the 3-position further contributes to steric hindrance, allowing for fine-tuning of molecular interactions with biological targets. This flexibility makes it an attractive scaffold for structure-based drug design.
In academic research, 5-Bromo-2-hydroxy-3-methylbenzyl alcohol has been utilized to develop novel catalysts and ligands for asymmetric synthesis. Chiral derivatives of this compound have been employed to achieve enantioselective transformations, which are crucial for producing optically active pharmaceuticals. The combination of bromine and hydroxyl functionalities allows for diverse modifications, enabling chemists to tailor reactivity and selectivity for specific synthetic challenges.
The environmental impact of using< strong>5-Bromo-2-hydroxy-3-methylbenzyl alcohol as an intermediate has also been examined. Studies have focused on optimizing synthetic routes to minimize waste generation and improve atom economy. Green chemistry principles have been applied to develop more sustainable methods for producing this compound, aligning with global efforts to reduce the ecological footprint of pharmaceutical manufacturing.
The future prospects of< strong>5-Bromo-2-hydroxy-3-methylbenzyl alcohol in medicinal chemistry are promising. Ongoing research aims to expand its applications in areas such as targeted therapy and personalized medicine. Advances in computational chemistry and high-throughput screening are expected to accelerate the discovery of new derivatives with enhanced therapeutic potential. Collaborative efforts between academia and industry will be essential to translate these findings into clinical practice.
In conclusion, 5-Bromo-2-hydroxy-3-methylbenzyl alcohol, identified by its CAS number 77691-33-9, is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features enable diverse synthetic applications, making it indispensable in drug discovery programs targeting various diseases. As scientific understanding continues to evolve, this compound will undoubtedly play an increasingly vital role in developing innovative therapeutic solutions.
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